molecular formula C20H20O5 B1652251 Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester CAS No. 141701-89-5

Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester

Cat. No.: B1652251
CAS No.: 141701-89-5
M. Wt: 340.4 g/mol
InChI Key: DETDPTSKFFNFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

141701-89-5

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 5-(9-oxoxanthen-2-yl)oxypentanoate

InChI

InChI=1S/C20H20O5/c1-2-23-19(21)9-5-6-12-24-14-10-11-18-16(13-14)20(22)15-7-3-4-8-17(15)25-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3

InChI Key

DETDPTSKFFNFKO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)CCCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxyxanthone (7.7 g, 36 mmol) prepared as described in Example 1, was dissolved in DMF (50 mL), and potassium tert-butoxide (4.6 g, 41 mmol) was added in one portion. The mixture was stirred under N2 at 25° C. for 1.5 hours, and then ethyl 5-bromovalerate (8.74 g, 42 mmol) in DMF (20 mL) was added dropwise over 20 minutes. The reaction mixture was heated at 115° C. for 11 hours, then cooled, filtered, and washed with EtOAc (2×10 mL). The filtrate was concentrated to provide a light-brown oily residue, which slowly solidified at room temperature. Light-beige crystals were collected and washed with n-hexane (3×10 mL). TLC pure, Rf =0.79 benzene-EtOH 10:9. Yield: 9.70 g (79%). A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis. White needles, 1H-NMR (CDCl3 δ: 8.34 (dd, J=1.6 and 8.0 Hz, 1H), 7.66-7.76 (m, 2H, 7.3-7.5 (m, 4H), 4.14 (q, J=7.1 Hz, 2H), 2.40 [t,J=6.9 Hz, 2H, CH2 (C=0)] 1.85 (m, 4H), 1.26 (t,J=7.1 Hz, 3H-CH3).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
8.74 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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